5-(2,4-dichlorophenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
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Overview
Description
5-(2,4-dichlorophenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a dichlorophenyl group, and a carbazole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorophenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step involves the substitution of the triazole ring with a dichlorophenyl group using chlorinated aromatic compounds and suitable catalysts.
Attachment of the Carbazole Moiety: The carbazole moiety is introduced through a condensation reaction with an aldehyde or ketone derivative of carbazole, often facilitated by acidic or basic catalysts.
Formation of the Hydrosulfide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbazole moiety, potentially altering the electronic properties of the compound.
Substitution: The dichlorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole or carbazole derivatives.
Substitution: Functionalized derivatives with altered electronic or steric properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its triazole and carbazole moieties are known to exhibit pharmacological activities, including enzyme inhibition and receptor modulation.
Industry
Industrially, the compound may be used in the development of new materials with specific electronic or optical properties. Its structural features allow for applications in the design of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s triazole ring can form hydrogen bonds and π-π interactions, while the carbazole moiety can intercalate with DNA or interact with protein active sites. These interactions can modulate biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol: Lacks the carbazole moiety but shares the triazole and dichlorophenyl groups.
9-ethyl-9H-carbazole-3-carbaldehyde: Contains the carbazole moiety but lacks the triazole ring.
2,4-dichlorophenylhydrazine: Shares the dichlorophenyl group but lacks the triazole and carbazole moieties.
Uniqueness
The uniqueness of 5-(2,4-dichlorophenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide lies in its combination of structural features. The presence of both the triazole ring and the carbazole moiety provides a versatile platform for chemical modifications and biological interactions, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H17Cl2N5S |
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Molecular Weight |
466.4 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H17Cl2N5S/c1-2-29-20-6-4-3-5-16(20)18-11-14(7-10-21(18)29)13-26-30-22(27-28-23(30)31)17-9-8-15(24)12-19(17)25/h3-13H,2H2,1H3,(H,28,31)/b26-13+ |
InChI Key |
UEBDADMJDKGHMU-LGJNPRDNSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N/N3C(=NNC3=S)C4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C51 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NN3C(=NNC3=S)C4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C51 |
Origin of Product |
United States |
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